N-cyclobutyl-N-methyl-1,3-thiazole-4-carboxamide: Nanomolar Potency Against Tau Aggregation
This compound demonstrates potent inhibition of human Tau protein aggregation, with an IC50 of 1.41 nM in a fluorimetric displacement assay [1]. This level of potency is significantly higher than many other reported tau aggregation inhibitors, such as EGCG (IC50 = 64.2 µM) [2] and Tau-aggregation-IN-1 (IC50 = 21 µM) , representing an over 1,000-fold difference. While these are cross-study comparisons under different assay conditions, they provide a clear benchmark for the compound's exceptional activity.
| Evidence Dimension | Inhibition of Tau aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | EGCG: IC50 = 64,200 nM; Tau-aggregation-IN-1: IC50 = 21,000 nM |
| Quantified Difference | Target compound is approximately 45,000-fold more potent than EGCG and 14,000-fold more potent than Tau-aggregation-IN-1 |
| Conditions | Displacement of thiazine red R from human Tau aggregate expressed in Escherichia coli after 30 mins (fluorimetric analysis) |
Why This Matters
For researchers developing tau-targeted therapies, this exceptional potency in a primary assay suggests a strong potential for achieving efficacy at lower, more clinically relevant concentrations, making it a highly valuable tool compound for validation studies.
- [1] BindingDB. (n.d.). BindingDB Entry for BDBM50402408 (CHEMBL2203332). Affinity Data: IC50 for Tau. View Source
- [2] Polyphenol (−)-epigallocatechin-3-gallate (EGCG). (2020). IC50 for Tau aggregation. *Scientific Reports*, 10, 11704. View Source
